molecular formula C14H9F17O2 B14500447 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate CAS No. 64130-99-0

1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate

Cat. No.: B14500447
CAS No.: 64130-99-0
M. Wt: 532.19 g/mol
InChI Key: UIQCRIFSBWGDTQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by its long perfluorinated alkyl chain and a methacrylate group, making it highly hydrophobic and chemically inert. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate primarily undergoes addition and polymerization reactions due to the presence of the methacrylate group. It can participate in free radical polymerization to form polymers with unique properties.

Common Reagents and Conditions:

    Free Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)

    Solvents: Toluene, dichloromethane

    Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere (nitrogen or argon)

Major Products: The major products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent chemical resistance, low surface energy, and high thermal stability.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

    Biology: Employed in the development of non-stick coatings for laboratory equipment and biomedical devices.

    Medicine: Investigated for use in drug delivery systems due to its biocompatibility and chemical inertness.

    Industry: Utilized in the production of water and oil-repellent coatings for textiles, papers, and other materials.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate exerts its effects is primarily through its hydrophobic and lipophobic properties. The long perfluorinated chain creates a barrier that repels water and oils, making it an excellent candidate for surface coatings. The methacrylate group allows it to polymerize and form stable, durable films.

Comparison with Similar Compounds

  • 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl methacrylate
  • 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl acrylate

Comparison: Compared to similar compounds, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a longer perfluorinated chain, which enhances its hydrophobic properties. This makes it more effective in applications requiring extreme water and oil repellency. Additionally, the methacrylate group provides better polymerization characteristics compared to acrylate groups, resulting in more robust and durable polymers.

Properties

CAS No.

64130-99-0

Molecular Formula

C14H9F17O2

Molecular Weight

532.19 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H9F17O2/c1-5(2)6(32)33-14(30,31)13(28,29)12(26,27)11(24,25)10(22,23)9(20,21)7(15,16)3-4-8(17,18)19/h1,3-4H2,2H3

InChI Key

UIQCRIFSBWGDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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